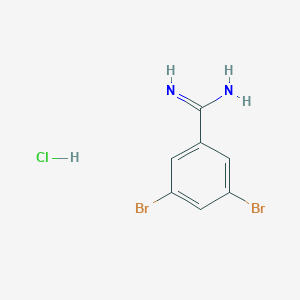
3,5-Dibromobenzimidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromobenzimidamide hydrochloride is a chemical compound with the molecular formula C7H7Br2ClN2. It is a derivative of benzimidamide, characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring. This compound is primarily used in research and development settings due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromobenzimidamide hydrochloride typically involves the bromination of benzimidamide. One common method includes the reaction of benzimidamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 3 and 5 positions.
Industrial Production Methods: For industrial-scale production, the process may involve the use of more efficient brominating agents and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromobenzimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert it into less brominated or debrominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidamides, benzimidazoles, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,5-Dibromobenzimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of brominated compounds on biological systems.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-dibromobenzimidamide hydrochloride involves its interaction with specific molecular targets. The bromine atoms on the benzene ring enhance its reactivity, allowing it to form strong interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
3,5-Dichlorobenzimidamide: Similar in structure but with chlorine atoms instead of bromine.
3,5-Dibromoaniline: Another brominated compound with different functional groups.
3,5-Dibromobenzamide: Similar structure but with an amide group instead of an imidamide.
Uniqueness: 3,5-Dibromobenzimidamide hydrochloride is unique due to its specific substitution pattern and the presence of the imidamide group. This gives it distinct chemical and biological properties compared to its analogs, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C7H7Br2ClN2 |
|---|---|
Peso molecular |
314.40 g/mol |
Nombre IUPAC |
3,5-dibromobenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H6Br2N2.ClH/c8-5-1-4(7(10)11)2-6(9)3-5;/h1-3H,(H3,10,11);1H |
Clave InChI |
UEPWQQWLTIYDAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


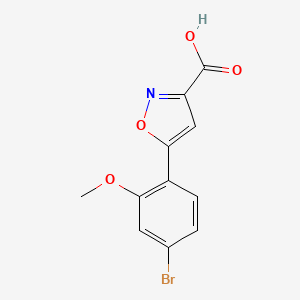
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)
![Methyl (S)-5-Amino-6-[(oxetan-2-ylmethyl)amino]picolinate](/img/structure/B13693780.png)
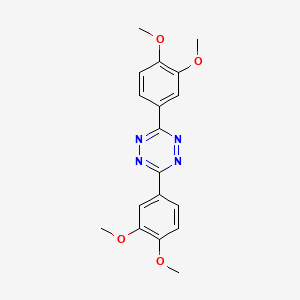
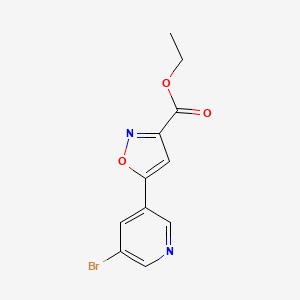
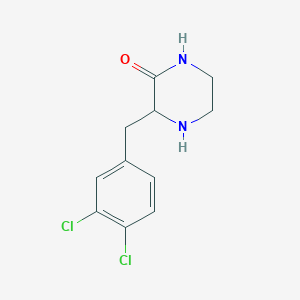
![3-(Benzo[d][1,3]dioxol-4-yl)isoxazol-5-amine](/img/structure/B13693797.png)
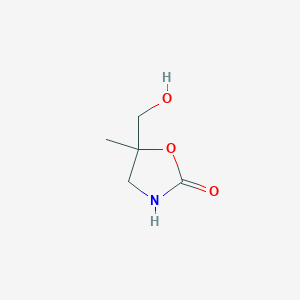
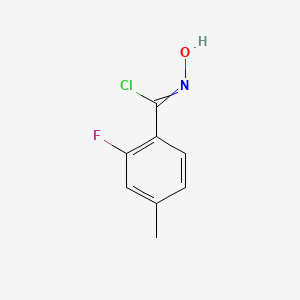
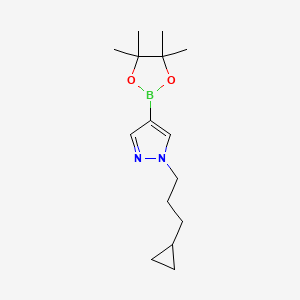
![(5S,8R,9R)-8,9-dihydroxy-2,2-dimethyl-1,3,6-trioxaspiro[4.5]decan-10-one](/img/structure/B13693829.png)

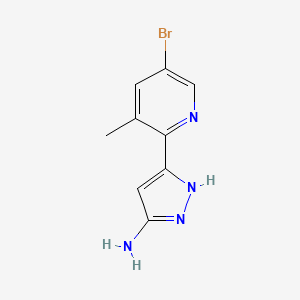
![(1'-Methyl-1H,1'H-[2,2'-biimidazol]-4-yl)methanol](/img/structure/B13693843.png)
